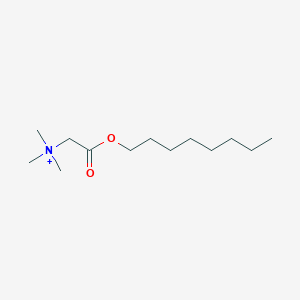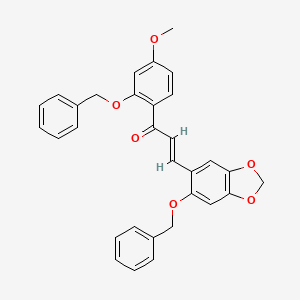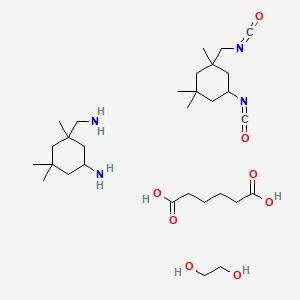
3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;ethane-1,2-diol;hexanedioic acid;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 1,2-ethanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane is a complex polymer used in various industrial applications. This compound is known for its unique properties, which make it suitable for use in coatings, adhesives, and elastomers. The polymer is formed through the reaction of hexanedioic acid with several other components, resulting in a material with enhanced mechanical and chemical resistance.
Vorbereitungsmethoden
The synthesis of hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 1,2-ethanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane involves several steps:
-
Synthetic Routes and Reaction Conditions
- The polymerization process begins with the reaction of hexanedioic acid with 5-amino-1,3,3-trimethylcyclohexanemethanamine. This reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure complete reaction.
- 1,2-ethanediol is then added to the reaction mixture, which helps in forming the polymer backbone.
- Finally, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane is introduced to the mixture, resulting in the formation of the final polymer product.
-
Industrial Production Methods
- Industrial production of this polymer involves large-scale reactors where the reactants are mixed in precise proportions.
- The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to ensure consistent product quality.
- The polymer is then purified and processed into the desired form, such as pellets or sheets, for various applications.
Analyse Chemischer Reaktionen
Hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 1,2-ethanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane undergoes several types of chemical reactions:
-
Types of Reactions
Oxidation: The polymer can undergo oxidation reactions, which may affect its mechanical properties.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The polymer can undergo substitution reactions, where certain functional groups are replaced with others.
-
Common Reagents and Conditions
- Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
- Reducing agents like sodium borohydride may be used for reduction reactions.
- Substitution reactions often require specific catalysts and controlled conditions to achieve the desired product.
-
Major Products Formed
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while substitution reactions may introduce new functional groups into the polymer structure.
Wissenschaftliche Forschungsanwendungen
Hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 1,2-ethanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane has several scientific research applications:
-
Chemistry
- Used as a precursor in the synthesis of other complex polymers.
- Studied for its unique chemical properties and reactivity.
-
Biology
- Investigated for its potential use in biomedical applications, such as drug delivery systems and tissue engineering.
-
Medicine
- Explored for its potential use in medical devices and implants due to its biocompatibility and mechanical strength.
-
Industry
- Widely used in the production of coatings, adhesives, and elastomers due to its durability and resistance to environmental factors.
Wirkmechanismus
The mechanism of action of hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 1,2-ethanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane involves several molecular targets and pathways:
-
Molecular Targets
- The polymer interacts with various substrates through hydrogen bonding, van der Waals forces, and covalent bonding.
- Its unique structure allows it to form strong bonds with other materials, enhancing its adhesive properties.
-
Pathways Involved
- The polymerization process involves the formation of urethane and urea linkages, which contribute to the material’s mechanical strength and chemical resistance.
- The presence of multiple functional groups allows for versatile reactivity and modification, making it suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
Hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 1,2-ethanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane can be compared with other similar compounds:
-
Similar Compounds
Hexanedioic acid, polymer with 2-(2-aminoethyl)aminoethanesulfonic acid: This polymer has different functional groups, resulting in distinct properties and applications.
Hexanedioic acid, polymer with 1,6-hexanediamine: Another similar polymer with different mechanical and chemical properties.
-
Uniqueness
- The unique combination of hexanedioic acid with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 1,2-ethanediol, and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane results in a polymer with exceptional mechanical strength, chemical resistance, and versatility.
- Its ability to undergo various chemical reactions and modifications makes it suitable for a wide range of applications, from industrial to biomedical fields.
This detailed article provides a comprehensive overview of hexanedioic acid, polymer with 5-amino-1,3,3-trimethylcyclohexanemethanamine, 1,2-ethanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
53184-55-7 |
|---|---|
Molekularformel |
C30H56N4O8 |
Molekulargewicht |
600.8 g/mol |
IUPAC-Name |
3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;ethane-1,2-diol;hexanedioic acid;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane |
InChI |
InChI=1S/C12H18N2O2.C10H22N2.C6H10O4.C2H6O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;1-9(2)4-8(12)5-10(3,6-9)7-11;7-5(8)3-1-2-4-6(9)10;3-1-2-4/h10H,4-7H2,1-3H3;8H,4-7,11-12H2,1-3H3;1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2 |
InChI-Schlüssel |
MRJFZOSIOJZPSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(C1)(C)CN)N)C.CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C(CCC(=O)O)CC(=O)O.C(CO)O |
Verwandte CAS-Nummern |
53184-55-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



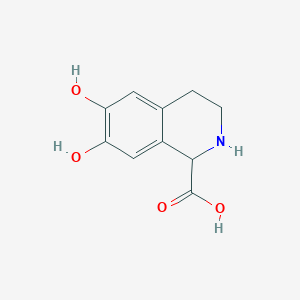
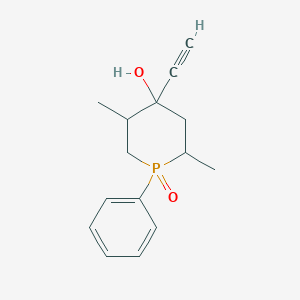
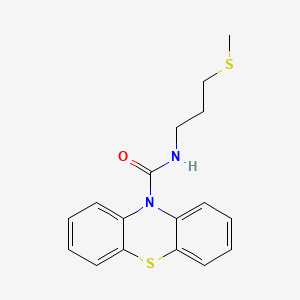

![Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy-](/img/structure/B14646058.png)
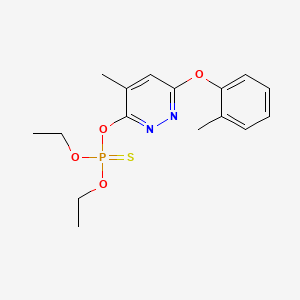

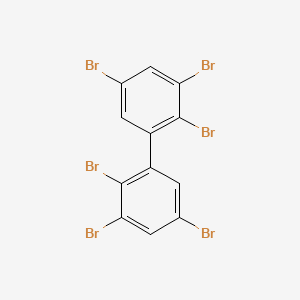
![2-[(Hex-5-en-2-yn-1-yl)oxy]oxane](/img/structure/B14646082.png)
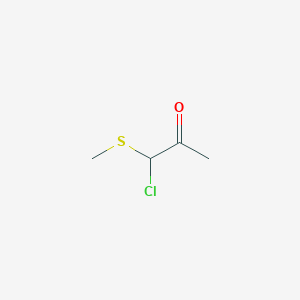
![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-, disodium salt](/img/structure/B14646104.png)
